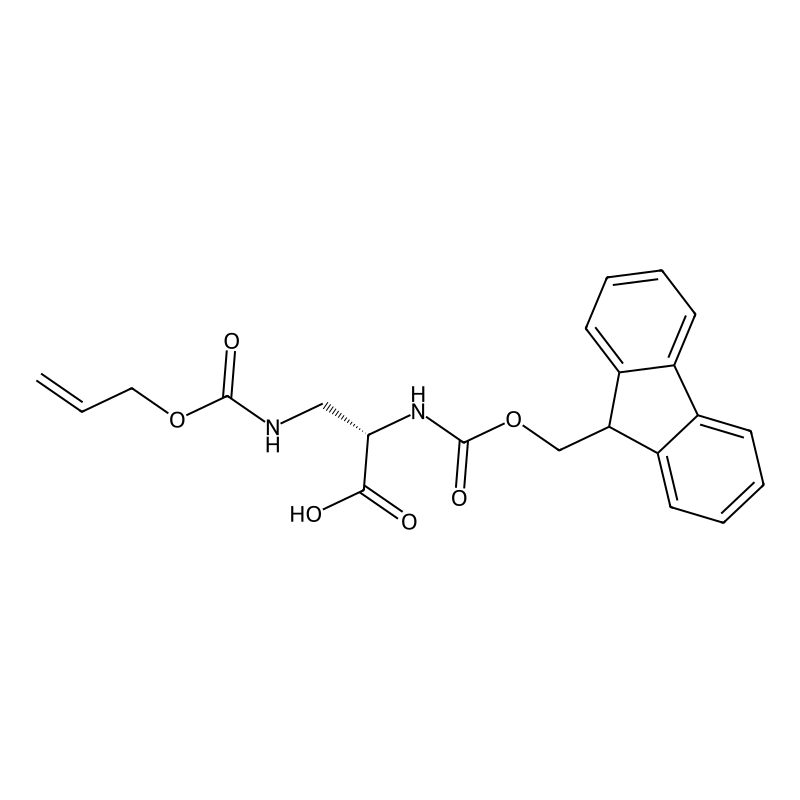

Fmoc-Dap(Alloc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-Dap(Alloc)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N-(allyloxycarbonyl)-L-diaminopropionic acid, is a key building block used in the solid-phase synthesis of peptides. It incorporates the amino acid L-diaminopropionic acid (Dap) into the peptide chain.

The Fmoc and Alloc groups are protecting groups used in solid-phase peptide synthesis. The Fmoc group protects the N-terminus (alpha-amino group) of the amino acid, while the Alloc group protects the side chain's secondary amine group. These protecting groups allow for the selective deprotection and formation of peptide bonds in a specific order during the synthesis process.

Chemical Modifications:

Fmoc-Dap(Alloc)-OH can be used as a starting material for further chemical modifications. The Alloc group can be selectively removed under mild conditions, allowing for the introduction of various functional groups onto the side chain of the Dap residue. This allows researchers to explore the impact of such modifications on peptide function and activity.

Studies on Protein-Protein Interactions:

Fmoc-Dap(Alloc)-OH can be a valuable tool in studying protein-protein interactions. Researchers can incorporate Dap residues containing specific modifications into peptides and use these peptides to probe protein binding sites and understand the interactions between different proteins.

Fmoc-Dap(Alloc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, is a derivative of the amino acid Dap (Diaminopropionic acid) that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) side-chain protecting group. Its empirical formula is C22H22N2O6, and it has a molecular weight of 410.42 g/mol . This compound is characterized by its high purity, typically exceeding 98% .

Fmoc-Dap(Alloc)-OH is primarily utilized in peptide synthesis due to its ability to provide orthogonal protection. The Fmoc group can be selectively removed under basic conditions, while the Alloc group can be removed under different conditions, allowing for sequential coupling of amino acids without interference . The reactions typically involve:

- Deprotection: The Fmoc group is removed using a base such as piperidine.

- Coupling: The deprotected amine can then react with activated carboxylic acids to form peptide bonds.

The biological activity of Fmoc-Dap(Alloc)-OH is largely related to its role in peptide synthesis. Peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. For instance, peptides incorporating Dap residues have been studied for their potential antimicrobial properties and ability to modulate biological pathways .

The synthesis of Fmoc-Dap(Alloc)-OH generally involves the following steps:

- Protection of the amino group: The Dap amino group is protected with the Fmoc group.

- Formation of the Alloc group: The side-chain amine is protected using the Alloc group.

- Purification: The compound is purified through techniques such as chromatography to achieve high purity levels.

These methods ensure that the functional groups are preserved for subsequent reactions in peptide synthesis .

Fmoc-Dap(Alloc)-OH is widely used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides that require specific functional groups.

- Drug Development: Peptides synthesized from this compound are explored for therapeutic applications, including antimicrobial agents and other biologically active compounds.

- Research: Used in proteomics and biochemical studies to understand protein interactions and functions .

Interaction studies involving Fmoc-Dap(Alloc)-OH focus on how peptides synthesized from this compound interact with biological targets. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance (NMR): To analyze conformational changes upon binding.

- Surface Plasmon Resonance (SPR): To study binding kinetics with target proteins.

- Mass Spectrometry: For analyzing peptide fragmentation patterns and interactions.

Such studies help elucidate the functional roles of peptides derived from Fmoc-Dap(Alloc)-OH in biological systems .

Similar Compounds

Several compounds share structural similarities with Fmoc-Dap(Alloc)-OH, each possessing unique properties:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Dap-OH | Lacks Alloc protection | Simpler structure, used for standard peptide synthesis. |

| Fmoc-Lys-OH | Contains lysine instead of Dap | Commonly used in synthesizing cationic peptides. |

| Alloc-Dap-OH | Lacks Fmoc protection | Useful for specific coupling reactions without Fmoc interference. |

| Boc-Dap-OH | Uses Boc instead of Fmoc | Different deprotection conditions; less commonly used than Fmoc derivatives. |

Each of these compounds has distinct applications in peptide chemistry, but Fmoc-Dap(Alloc)-OH stands out due to its dual protection strategy, allowing for more versatile synthetic pathways .

Fmoc-Dap(Alloc)-OH (IUPAC name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid) is a derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid with two amine groups. The compound’s structure features:

- An Fmoc group on the α-amino group, providing base-sensitive protection.

- An Alloc group on the β-amino group, which is selectively removable under neutral conditions using palladium catalysts or iodine/water systems.

Table 1: Key Physicochemical Properties of Fmoc-Dap(Alloc)-OH

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₂H₂₂N₂O₆ | |

| Molecular weight | 410.42 g/mol | |

| Melting point | 165 °C | |

| Purity (HPLC) | ≥98% | |

| Solubility | DMSO, DMF, dichloromethane |

The stereochemical integrity of Fmoc-Dap(Alloc)-OH is rigorously controlled, with enantiomeric purity exceeding 99.5% in commercial preparations. This ensures minimal racemization during peptide chain elongation, a critical factor for maintaining biological activity in therapeutic peptides.

Historical Development of Orthogonally Protected Amino Acids

The strategic use of orthogonal protecting groups traces its origins to the 1970s, when Louis Carpino introduced the Fmoc group as a base-labile alternative to the acid-sensitive tert-butoxycarbonyl (Boc) group. This innovation enabled the development of the Fmoc/tBu strategy, which became the gold standard for solid-phase peptide synthesis (SPPS).

The Alloc group gained prominence in the 1990s as a complementary protecting group compatible with Fmoc chemistry. Its palladium-mediated deprotection under neutral conditions (e.g., using Pd(PPh₃)₄) allowed selective modification of side chains without disturbing base- or acid-labile groups. The fusion of Fmoc and Alloc in Fmoc-Dap(Alloc)-OH represented a milestone in synthesizing peptides with multiple post-translational modifications, such as phosphorylation or glycosylation.

Significance in Modern Bioorganic Chemistry Research

Fmoc-Dap(Alloc)-OH addresses two persistent challenges in peptide synthesis:

- Orthogonal Deprotection: The Alloc group is stable under piperidine treatment (used for Fmoc removal), enabling sequential side-chain modifications. For example, in a 39-mer peptide synthesis, Alloc deprotection with iodine/water permitted site-specific coupling without epimerization.

- pH-Responsive Design: The β-amino group of Dap exhibits a lowered pKa (~6.3) when incorporated into peptides, making it sensitive to endosomal pH changes. This property is exploited in gene delivery vectors and targeted drug release systems.

Molecular Structure and Stereochemical Considerations

9-Fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Allyloxycarbonyl)-hydroxide represents a dual-protected amino acid derivative characterized by its complex molecular architecture and specific stereochemical configuration [1] [2]. The compound features a central 2,3-diaminopropionic acid backbone with two distinct protecting groups: the 9-fluorenylmethyloxycarbonyl group attached to the alpha-amino group and the allyloxycarbonyl group protecting the beta-amino group [3] [5].

The molecular formula of this compound is C₂₂H₂₂N₂O₆, with a molecular weight of 410.42 grams per mole [1] [2] [5]. The stereochemical configuration is defined by the S-configuration at the alpha-carbon, as indicated by the systematic name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid [3] [6]. This L-configuration is characteristic of naturally occurring amino acids and is crucial for biological compatibility in peptide synthesis applications [7].

The fluorenyl moiety contributes significant aromatic character to the molecule, providing both hydrophobic interactions and π-π stacking capabilities [17]. The allyloxycarbonyl protecting group introduces additional complexity through its unsaturated allyl chain, which can participate in specific chemical transformations under palladium-catalyzed conditions [18]. The spatial arrangement of these protecting groups creates a molecule with distinct regions of hydrophobicity and polarity, influencing its overall chemical behavior and solubility characteristics [8].

| Structural Feature | Description | Significance |

|---|---|---|

| Alpha-carbon configuration | S-configuration (L-amino acid) | Ensures biological compatibility and stereochemical integrity [3] [6] |

| 9-Fluorenylmethyloxycarbonyl group | Aromatic protecting group on alpha-amino | Base-labile protection, UV-active monitoring capability [17] |

| Allyloxycarbonyl group | Unsaturated protecting group on beta-amino | Palladium-labile protection, orthogonal deprotection [18] |

| Diaminopropionic acid backbone | Three-carbon chain with two amino groups | Provides dual functionality for peptide modifications [5] [8] |

Physicochemical Parameters and Stability Profile

The physicochemical parameters of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Allyloxycarbonyl)-hydroxide demonstrate its stability under specific storage and handling conditions [8] [20]. The compound exhibits a melting point of 165°C, indicating substantial thermal stability under normal laboratory conditions [8] [20]. The predicted boiling point of 658.6±55.0°C further supports its thermal robustness, though this parameter represents a calculated value rather than experimentally determined data [5] [8].

The density of the compound is predicted to be 1.298±0.06 grams per cubic centimeter, reflecting the substantial molecular weight relative to its volume [5] [8]. The predicted pKa value of 3.56±0.10 indicates the acidic nature of the carboxylic acid group, which is typical for amino acid derivatives [8]. This acidity profile is important for understanding the compound's behavior in various pH environments and its ionization state under physiological conditions.

Storage stability requires specific conditions to maintain compound integrity [8] [20]. The compound should be stored under an inert atmosphere at temperatures between 2-8°C, preferably in a freezer environment [2] [8] [20]. These storage requirements reflect the sensitivity of the protecting groups to atmospheric moisture and potential degradation pathways that could occur at elevated temperatures.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 165°C | Experimental | [8] [20] |

| Boiling Point | 658.6±55.0°C | Predicted | [5] [8] |

| Density | 1.298±0.06 g/cm³ | Predicted | [5] [8] |

| Flash Point | 352.1±31.5°C | Predicted | [5] |

| pKa | 3.56±0.10 | Predicted | [8] |

| Physical Form | White to off-white solid | Visual observation | [8] |

| Storage Temperature | 2-8°C | Stability requirement | [2] |

The flash point of 352.1±31.5°C indicates that the compound does not present immediate fire hazards under normal laboratory conditions [5]. The white to off-white solid appearance is characteristic of pure samples, with color changes potentially indicating degradation or impurity presence [8].

Spectroscopic and Crystallographic Characterization

Spectroscopic characterization of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Allyloxycarbonyl)-hydroxide reveals distinct structural features through various analytical techniques [21] [22]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with the fluorenyl protecting group exhibiting characteristic aromatic proton signals and the allyl group showing distinctive vinyl resonances [24].

The fluorenyl moiety demonstrates strong ultraviolet absorption properties, making it suitable for monitoring during synthetic procedures [17]. Upon deprotection with base, the released dibenzofulvene byproduct exhibits UV activity at 301 nanometers, enabling real-time reaction monitoring [17]. This spectroscopic property is particularly valuable in solid-phase peptide synthesis applications where reaction completion must be monitored.

Crystallographic studies of related 9-fluorenylmethyloxycarbonyl amino acid derivatives reveal important structural information about intermolecular interactions and packing arrangements [21] [22]. These compounds typically exhibit hydrogen bonding patterns involving the carbamate groups and carboxylic acid functionalities [21]. The fluorenyl rings participate in π-π stacking interactions, which contribute to the overall crystal stability and influence the compound's self-assembly behavior [21].

| Spectroscopic Method | Key Features | Applications |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic fluorenyl signals, vinyl allyl signals | Structural confirmation, purity assessment [24] |

| ³¹P Nuclear Magnetic Resonance | Not applicable for this compound | N/A |

| Ultraviolet Spectroscopy | Strong absorption from fluorenyl group | Reaction monitoring, quantification [17] |

| Mass Spectrometry | Molecular ion at m/z 411.15508 [M+H]⁺ | Identity confirmation, purity analysis [14] |

The compound's crystallographic behavior follows patterns observed in other 9-fluorenylmethyloxycarbonyl derivatives, where the bulky fluorenyl group influences crystal packing and intermolecular interactions [22]. The presence of two different protecting groups creates asymmetry in the crystal lattice, potentially leading to complex packing arrangements that affect the compound's physical properties.

Simplified Molecular-Input Line-Entry System Notation and Chemical Representation

The Simplified Molecular-Input Line-Entry System notation for 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Allyloxycarbonyl)-hydroxide provides a concise textual representation of its molecular structure: C=CCOC(=O)NCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [2] [6] [14]. This notation encodes the complete molecular connectivity, including stereochemical information indicated by the @@H designation at the chiral center.

The International Chemical Identifier provides a standardized representation: InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 [2] [14]. The corresponding International Chemical Identifier Key is MPVGCCAXXFLGIU-IBGZPJMESA-N, providing a unique identifier for database searches and compound identification [2] [14].

The systematic International Union of Pure and Applied Chemistry name reflects the compound's complete structural description: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid [3] [6]. This nomenclature explicitly defines the stereochemistry, functional groups, and connectivity patterns within the molecule.

| Representation Type | Value | Usage |

|---|---|---|

| Simplified Molecular-Input Line-Entry System | C=CCOC(=O)NCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | Database searches, computational chemistry [2] [6] [14] |

| International Chemical Identifier | InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | International standard identification [2] [14] |

| International Chemical Identifier Key | MPVGCCAXXFLGIU-IBGZPJMESA-N | Compact database identifier [2] [14] |

| International Union of Pure and Applied Chemistry Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | Systematic chemical nomenclature [3] [6] |